molecular formula C5H5F3N4O B3160794 5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazole-1-carboximidamide CAS No. 866145-56-4

5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazole-1-carboximidamide

Cat. No. B3160794
CAS RN: 866145-56-4
M. Wt: 194.11 g/mol
InChI Key: GEGZBQRAQOYEEO-UHFFFAOYSA-N
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Description

The compound “5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazole-1-carboximidamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a trifluoromethyl group (-CF3), and a carboximidamide group (-C(=NH)NH2). The exact structure would depend on the specific locations of these groups on the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as boiling point, melting point, and solubility would be determined by the functional groups present in the compound .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to be a pharmaceutical, a catalyst, a polymer, etc. Without this information, it’s difficult to predict the mechanism of action .

Future Directions

The future directions for research into this compound would likely depend on its intended use and how its properties compare to other similar compounds. It could potentially be a subject of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

3-oxo-5-(trifluoromethyl)-1H-pyrazole-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O/c6-5(7,8)2-1-3(13)12(11-2)4(9)10/h1,11H,(H3,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGZBQRAQOYEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN(C1=O)C(=N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazole-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazole-1-carboximidamide
Reactant of Route 2
5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazole-1-carboximidamide
Reactant of Route 3
5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazole-1-carboximidamide
Reactant of Route 4
5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazole-1-carboximidamide
Reactant of Route 5
5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazole-1-carboximidamide
Reactant of Route 6
5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazole-1-carboximidamide

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